molecular formula C22H24N2O4S B11315756 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315756
M. Wt: 412.5 g/mol
InChI Key: RPWPXULPCDFKSP-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Morpholine and Thiophene Groups: The morpholine and thiophene groups can be attached through nucleophilic substitution reactions. The morpholine group can be introduced by reacting the intermediate with morpholine, while the thiophene group can be introduced using a thiophene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiophene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound can be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the suppression of disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the morpholine and thiophene groups, along with the dimethyl groups, makes 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6,7-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24N2O4S/c1-14-10-16-18(25)12-20(28-19(16)11-15(14)2)22(26)23-13-17(21-4-3-9-29-21)24-5-7-27-8-6-24/h3-4,9-12,17H,5-8,13H2,1-2H3,(H,23,26)

InChI Key

RPWPXULPCDFKSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4

Origin of Product

United States

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